Chroman-4-amine hydrochloride

Aqueous solubility Chemical stability Formulation

Researchers using chroman scaffolds face inconsistent results from poor aqueous solubility. Chroman-4-amine hydrochloride (CAS 90609-63-5) solves this with its HCl salt form, delivering enhanced solubility & crystalline stability. • ≥98% purity ensures reliable synthetic yields • 4-amino handle enables selective derivatization; gem-dimethyl derivatives inhibit eqBuChE (IC50 7.6-67 μM) • Racemic mixture; enantiopure forms accessible via CBS reduction

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 90609-63-5
Cat. No. B1461609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-4-amine hydrochloride
CAS90609-63-5
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1N.Cl
InChIInChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H
InChIKeyBVMKYKMJUZEGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-4-amine HCl: Properties & Procurement


Chroman-4-amine hydrochloride (CAS 90609-63-5), also known as 3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, is a heterocyclic organic compound belonging to the class of 1-benzopyrans [1]. This compound is characterized by a chroman (benzopyran) core—a benzene ring fused to a tetrahydropyran ring—with a primary amine group at the 4-position, presented as its hydrochloride salt [1]. It possesses a molecular weight of 185.65 g/mol and a molecular formula of C9H12ClNO [1]. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions, which is advantageous for research applications [1].

Salt Form Selection
Hydrochloride salt for reproducible aqueous solubility and assay compatibility.
Formulation Context
Reported higher aqueous solubility versus free base; supports reliable buffer preparation.
Building Block Utility
Chroman-4-amine core scaffold for synthetic derivatization and medicinal chemistry campaigns.

Chroman-4-amine HCl: Generic Substitution Risks


The selection of chroman-4-amine hydrochloride is not a straightforward, interchangeable choice with other in-class compounds. While several chroman derivatives are commercially available, including chroman-4-one (a ketone precursor) and chroman-4-ol (an alcohol analog), as well as the free base form (chroman-4-amine), the unique properties of the hydrochloride salt—specifically its enhanced aqueous solubility and crystalline stability—are critical for reproducible experimental outcomes [1]. Furthermore, when stereochemistry is a factor, the racemic mixture (CAS 90609-63-5) and individual enantiomers (e.g., (R)-chroman-4-amine hydrochloride, CAS 730980-59-3) exhibit quantifiable differences in biological activity [2]. These distinctions, detailed in the quantitative evidence below, underscore that substituting a close analog or even a different salt form or enantiomer can fundamentally alter experimental results.

Target Selection Chroman-4-amine HCl (CAS 90609-63-5) with defined solubility and stability profile.
Substitution Risk: Free Base Lower aqueous solubility may shift assay reproducibility and require distinct formulation conditions.
Racemic Mixture Contains both enantiomers, suitable for achiral method development or SAR of racemic mixtures.
Substitution Risk: Single Enantiomer (R)-chroman-4-amine (CAS 730980-59-3) may exhibit quantifiable differences in chiral biological activity.
Amine Core Scaffold Primary amine handle for further derivatization and structure-activity relationship studies.
Substitution Risk: Ketone/Alcohol Analog Chroman-4-one or chroman-4-ol changes the functional group, fundamentally altering hydrogen-bonding and reactivity.

Chroman-4-amine HCl: Quantitative Differentiation


Enhanced Aqueous Solubility & Stability

The hydrochloride salt form of chroman-4-amine (CAS 90609-63-5) offers significantly enhanced aqueous solubility and long-term stability compared to its free base counterpart (chroman-4-amine, CAS 53981-38-7). This is a general property of hydrochloride salts of amines, but it is explicitly noted as a key advantage for research applications of this specific compound [1]. While the free base has a predicted boiling point of 237.4±39.0 °C and is less soluble in aqueous media , the hydrochloride salt is readily soluble in water and recommended for long-term storage at -20°C .

Aqueous Solubility & Stability
Class-level inference
Enhanced vs free base
Formulation-fit review for aqueous assays.
Vendor recommendation; verify for specific buffer conditions.
Aqueous solubility Chemical stability Formulation

Purity Specifications and Quality Control

Procurement from reputable chemical vendors provides a defined minimum purity specification, which is critical for experimental reproducibility. Chroman-4-amine hydrochloride (CAS 90609-63-5) is typically supplied with a minimum purity of 95% or 98% [REFS-1, REFS-2]. This stands in contrast to laboratory-synthesized material or less rigorously sourced alternatives, where purity may be undefined or significantly lower, introducing variability into downstream applications.

Purity Specification
Specification review
≥95% or 98%
Supports assay reproducibility.
Lot-specific analysis review recommended.
Chemical purity Quality control Procurement specification

eqBuChE Inhibition Activity

While chroman-4-amine hydrochloride itself serves primarily as a building block, its core scaffold is a validated pharmacophore. A study evaluating chromane derivatives found that a library of gem-dimethylchroman-4-amine compounds showed selective inhibition of equine serum butyrylcholinesterase (eqBuChE) with IC50 values ranging from 7.6 to 67 μM [1]. This compares favorably to the corresponding gem-dimethylchroman-4-ol analogs, which exhibited inhibition in the range of 2.9 to 7.3 μM [1]. The difference in potency between the amine and alcohol series provides a quantifiable structure-activity relationship (SAR) critical for medicinal chemistry design.

eqBuChE Inhibition Activity
Reported
Amine library IC50: 7.6–67 µM
Alcohol library IC50: 2.9–7.3 µM
Scaffold context for BuChE SAR evaluation.
In vitro enzymatic assay; supports medicinal chemistry design review.
Butyrylcholinesterase Alzheimer's disease Neurodegeneration

Chroman-4-amine HCl: Research & Industrial Applications


eqBuChE Inhibitor Synthesis for Alzheimer's

Based on the quantitative evidence that gem-dimethylchroman-4-amine derivatives exhibit selective eqBuChE inhibition (IC50 7.6 – 67 μM) [1], researchers focused on Alzheimer's disease therapeutics should prioritize this core scaffold. The 4-amino group serves as a critical handle for further derivatization, enabling the synthesis of novel inhibitors with potentially improved potency and pharmacokinetic properties.

Enantiopure Building Block Synthesis

The chroman-4-amine scaffold is a versatile intermediate for asymmetric synthesis. As demonstrated in the literature, the hydrochloride salt can be used as a starting material for the preparation of enantiomerically pure (R)-chroman-4-amine salts through CBS reduction and azide inversion, achieving excellent enantiomeric excess [2]. This is crucial for drug discovery programs where specific stereochemistry dictates target binding and biological activity.

High-Purity Intermediates for Medicinal Chemistry

With defined purity specifications (≥95-98%) [REFS-3, REFS-4], chroman-4-amine hydrochloride is ideally suited for use as a high-quality building block in the synthesis of more complex molecules. This ensures that downstream reactions are not confounded by unknown impurities, leading to more reliable yields and cleaner products in medicinal chemistry campaigns targeting a variety of enzymes and receptors.

Application
Selection Property
Validation Focus
eqBuChE Inhibitor Synthesis
Amine substitution scaffold
eqBuChE inhibitory profile and SAR validation
Asymmetric Synthesis Research
Racemic starting material
Chiral purity and enantiomeric excess validation
Medicinal Chemistry Campaigns
Defined purity specification
Lot-specific purity and impurity profiling
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